4-chloro-N-[2-({2,2-dimethyl-1-[(methylamino)carbonyl]propyl}amino)-2-oxoethyl]benzenecarboxamide
説明
特性
IUPAC Name |
4-chloro-N-[2-[[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]amino]-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3/c1-16(2,3)13(15(23)18-4)20-12(21)9-19-14(22)10-5-7-11(17)8-6-10/h5-8,13H,9H2,1-4H3,(H,18,23)(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQJJSMAWPKCQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)NC(=O)CNC(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-chloro-N-[2-({2,2-dimethyl-1-[(methylamino)carbonyl]propyl}amino)-2-oxoethyl]benzenecarboxamide, commonly referred to as compound 318498-17-8, is a synthetic organic compound with significant biological activity. Its molecular formula is , and it has a molecular weight of 282.77 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in the modulation of metabolic pathways.
Chemical Structure and Properties
The compound features a chloro-substituted benzene ring and a carboxamide group linked to a dimethylpropyl chain. The structural complexity allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H19ClN2O2 |
| Molecular Weight | 282.77 g/mol |
| CAS Number | 318498-17-8 |
| Solubility | Soluble |
| Purity | Typically ≥ 95% |
4-chloro-N-[2-({2,2-dimethyl-1-[(methylamino)carbonyl]propyl}amino)-2-oxoethyl]benzenecarboxamide primarily acts as an inhibitor of human liver glycogen phosphorylase . This inhibition blocks glucagon-induced hepatic glycogenolysis in vivo, which can have implications for glucose metabolism and diabetes management.
Biological Activity and Research Findings
Research indicates that this compound has several biological activities:
-
Glycogen Metabolism Modulation :
- Study : A study demonstrated that the compound effectively inhibits glycogen phosphorylase, leading to decreased glucose release from the liver.
- Implication : This property suggests potential use in treating conditions like diabetes where glucose regulation is critical.
-
Potential Therapeutic Applications :
- Case Study : In animal models, administration of the compound resulted in reduced blood glucose levels post-glucagon stimulation, indicating its role in managing hyperglycemia.
- Future Research : Ongoing studies are exploring its efficacy and safety profiles in clinical settings.
- Toxicology and Safety Profile :
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with similar compounds that also target glycogen metabolism.
| Compound Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| Metformin | Activates AMPK, reducing hepatic glucose production | Type 2 Diabetes |
| Acarbose | Inhibits alpha-glucosidase, delaying carbohydrate absorption | Type 2 Diabetes |
| 4-chloro-N-[...] | Inhibits glycogen phosphorylase | Potential diabetes treatment |
類似化合物との比較
Comparison with Structurally Similar Compounds
Marimastat
- Structure: (2S,3R)-N4-[(1S)-2,2-Dimethyl-1-[(methylamino)carbonyl]propyl]-N1,2-dihydroxy-3-(2-methylpropyl)butanediamide.
- Key Similarities: Shares the 2,2-dimethylpropyl and methylamino carbonyl groups, critical for MMP inhibition.
- Pharmacological Action: Marimastat is a broad-spectrum MMP inhibitor used in cancer therapy. The dimethylpropyl group enhances binding to hydrophobic enzyme pockets, while the methylamino carbonyl stabilizes interactions with zinc ions in the catalytic site .
- Divergence : Unlike the target compound, marimastat includes a hydroxamate group, which directly chelates zinc, enhancing potency. The absence of this group in the target compound may reduce metalloproteinase affinity but improve selectivity for other targets.
N-(2-((4-Chlorobenzyl)amino)-1-(4-Methoxyphenyl)-2-oxoethyl)-4-Methyl-N-Propylbenzamide
- Structure : Features a 4-chlorobenzamide core with methoxyphenyl and propyl substituents.
- Key Similarities : Both compounds have a 4-chlorobenzamide backbone and oxoethyl spacers.
- Synthesis : Prepared via a multicomponent reaction involving 4-chlorophenyl isocyanate, highlighting comparable synthetic accessibility to the target compound .
- Physical Properties : Melting point (142.9–143.4°C) and polarity (logP 0.7) suggest moderate solubility in organic solvents, similar to the target compound.
- Divergence : The methoxyphenyl and propyl groups may confer distinct pharmacokinetic profiles, such as altered metabolic stability or tissue penetration.
4-Chloro-N-{(E)-2-(2-Furyl)-1-[(Isopropylamino)carbonyl]ethenyl}benzamide
- Structure: Contains a furyl group and isopropylamino carbonyl instead of the dimethylpropyl moiety.
- Key Similarities : Shares the benzamide core and carbonyl functionality.
Omethoate and Dimethoate (Organophosphate Analogues)
- Structure: O,O-Dimethyl S-(2-(methylamino)-2-oxoethyl) phosphorodithioate (dimethoate) and its oxidative metabolite (omethoate).
- Key Similarities: Both feature methylamino carbonyl groups, highlighting the versatility of this moiety in diverse chemical classes.
- Pharmacological Action: These are acetylcholinesterase inhibitors, unlike the benzamide derivatives. The methylamino carbonyl here participates in hydrogen bonding with enzyme active sites .
- Divergence : The phosphorodithioate backbone confers insecticidal activity, a property absent in benzamide-based compounds.
Data Table: Comparative Analysis
*Estimated based on structural analogs.
Research Findings and Implications
Role of the Dimethylpropyl Group : This moiety in the target compound and marimastat enhances hydrophobic interactions with enzyme pockets, critical for target engagement. However, marimastat’s hydroxamate group confers superior zinc-binding capacity, making it more potent against MMPs .
Impact of Substituents on Solubility : The methoxyphenyl group in ’s compound reduces logP (0.7 vs. ~2.5 for the target compound), suggesting better aqueous solubility. This highlights how polar substituents can modulate pharmacokinetics .
Stereochemical Effects : The (E)-configuration in ’s compound may impose conformational restraint, improving binding specificity compared to flexible analogs .
Toxicity Considerations: Organophosphates like omethoate demonstrate that methylamino carbonyl groups can confer neurotoxicity, a risk absent in benzamide derivatives due to differing mechanisms of action .
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and how do reaction conditions influence yield?
Methodological Answer:
The compound can be synthesized via multi-step reactions involving amide bond formation and carbamoylation. Key steps include:
- Coupling Reactions : Use coupling agents like EDC/HOBt for amide bond formation between the benzoyl chloride and the tertiary amine intermediate .
- Catalysts : Lewis acids (e.g., ZnCl₂) may enhance carbamoylation efficiency. Reaction temperature (60–80°C) and solvent polarity (DMF or THF) critically impact yield .
- Scale Considerations : Microscale synthesis (<1 mmol) favors dropwise reagent addition, while larger scales require reflux conditions for homogeneity .
Advanced: How can purification techniques be optimized to achieve high-purity yields (>95%)?
Methodological Answer:
- Chromatography : Use gradient elution (hexane/ethyl acetate to methanol/DCM) on silica gel columns. For polar byproducts, reverse-phase HPLC with C18 columns and 0.1% TFA in acetonitrile/water is effective .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) by assessing solubility curves. Slow cooling (1°C/min) enhances crystal purity .
Basic: What spectroscopic methods are most effective for structural characterization?
Methodological Answer:
- NMR : ¹H and ¹³C NMR in DMSO-d₆ identify amide protons (δ 8.2–8.5 ppm) and quaternary carbons. 2D NMR (HSQC, HMBC) confirms connectivity .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 434.12) .
- FT-IR : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H) confirm functional groups .
Advanced: How do structural modifications in analogs influence bioactivity, and what SAR studies exist?
Methodological Answer:
-
Key Modifications :
-
SAR Strategies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities. Validate with in vitro enzyme inhibition assays (e.g., IC₅₀ comparisons) .
Advanced: How to resolve contradictions in bioactivity data across experimental models?
Methodological Answer:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and control compounds. Address batch-to-batch variability via LC-MS purity verification .
- Data Normalization : Normalize IC₅₀ values to protein content (Bradford assay) or cell count. Use ANOVA to assess inter-study variability .
Basic: What parameters ensure compound stability during storage?
Methodological Answer:
- Storage Conditions : Store at -20°C in amber vials under argon. Avoid aqueous buffers (hydrolysis risk); lyophilize for long-term stability .
- Degradation Monitoring : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC to detect decomposition products .
Advanced: How can computational modeling predict biological interactions?
Methodological Answer:
- Docking Studies : Use Schrödinger Suite or MOE to model interactions with targets (e.g., kinases). Validate with MD simulations (NAMD/GROMACS) assessing binding pocket stability .
- ADMET Prediction : SwissADME predicts bioavailability, while ProTox-II assesses toxicity profiles .
Basic: Which in vitro assays assess biological activity?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., Trypan blue exclusion for cytotoxicity) .
- Cellular Uptake : LC-MS quantifies intracellular concentrations in HepG2 cells after 24h exposure .
Advanced: What experimental designs study environmental fate and degradation?
Methodological Answer:
- Microcosm Studies : Simulate soil/water systems under controlled light/temperature. Monitor degradation via LC-MS/MS and QSAR models .
- Metabolite Identification : Use HRMS and isotopic labeling (¹⁴C) to trace transformation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
